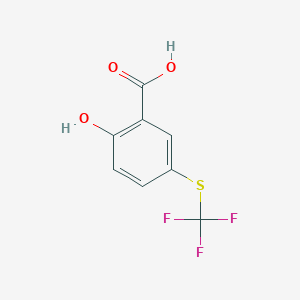

2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-(trifluoromethylsulfanyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3S/c9-8(10,11)15-4-1-2-6(12)5(3-4)7(13)14/h1-3,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJHXLKWYRDHRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SC(F)(F)F)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601240952 | |

| Record name | 2-Hydroxy-5-[(trifluoromethyl)thio]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129644-58-2 | |

| Record name | 2-Hydroxy-5-[(trifluoromethyl)thio]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129644-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-5-[(trifluoromethyl)thio]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxy 5 Trifluoromethylsulfanyl Benzoic Acid and Its Precursors

Strategic Approaches to the Benzoic Acid Core Synthesis

The formation of the 2-hydroxybenzoic acid (salicylic acid) framework is a critical step. Several classical and modern organic reactions can be adapted for this purpose, each with its own advantages and limitations.

The Kolbe-Schmitt reaction is a well-established method for the synthesis of aromatic hydroxy acids, involving the carboxylation of a phenoxide ion with carbon dioxide. aakash.ac.in The reaction typically proceeds by heating a sodium phenoxide with carbon dioxide under pressure, followed by acidification to yield salicylic (B10762653) acid. cambridge.org The reactivity of the phenoxide ion towards this electrophilic substitution is significantly greater than that of phenol (B47542) itself. aakash.ac.in

The regioselectivity of the Kolbe-Schmitt reaction is highly dependent on the reaction conditions, particularly the choice of the counter-ion. Sodium phenoxide tends to favor ortho-carboxylation, which is desirable for the synthesis of the target molecule. jk-sci.com In contrast, potassium phenoxide often leads to the formation of the para-isomer. acs.org The reaction temperature also plays a crucial role in determining the product distribution. acs.org For the synthesis of 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid, the starting material would be 4-(trifluoromethylsulfanyl)phenol. The carboxylation of its sodium salt under optimized Kolbe-Schmitt conditions would be a direct route to the target molecule.

Table 1: Influence of Reaction Conditions on the Kolbe-Schmitt Reaction

| Phenoxide | Counter-ion | Temperature | Major Product | Reference |

|---|---|---|---|---|

| Sodium Phenoxide | Na+ | 125°C | Salicylic acid (ortho-isomer) | jk-sci.com |

| Potassium Phenoxide | K+ | 200°C | p-Hydroxybenzoic acid (para-isomer) | acs.org |

Recent advancements in the Kolbe-Schmitt reaction have focused on carrying out the carboxylation at atmospheric pressure, which enhances the safety and operational simplicity of the procedure. bohrium.com The use of additives, such as 2,4,6-trimethylphenol, has been shown to facilitate the reaction under these milder conditions. bohrium.com

An alternative approach to the synthesis of substituted benzoic acids involves the nitration of a benzoic acid derivative, followed by reduction of the nitro group to an amine. This amino group can then be further functionalized. The nitration of benzoic acid itself, using a mixture of concentrated nitric acid and sulfuric acid, predominantly yields 3-nitrobenzoic acid. quora.comvedantu.com This is due to the electron-withdrawing nature of the carboxylic acid group, which directs electrophilic substitution to the meta position. truman.edu

The resulting nitrobenzoic acid can be reduced to aminobenzoic acid using various reducing agents, such as tin or iron in acidic media, or through catalytic hydrogenation. However, this route would lead to a meta-substituted pattern, which is not the desired substitution for the target molecule, this compound, which requires an ortho-hydroxy group and a para-trifluoromethylsulfanyl group relative to the carboxyl group. Therefore, this strategy would be less direct for the synthesis of the target compound unless starting with a pre-functionalized benzoic acid where the directing effects of the substituents align to produce the desired isomer.

The carboxylation of halogenated aromatic compounds provides another viable route to the benzoic acid core. This can be achieved through various methods, including Grignard reactions followed by quenching with carbon dioxide, or through transition-metal-catalyzed carboxylation reactions. um.es For instance, a halogenated precursor, such as 2-bromo-4-(trifluoromethylsulfanyl)phenol, could be carboxylated to introduce the carboxylic acid group at the desired position.

Recent developments have demonstrated the remote carboxylation of halogenated aliphatic hydrocarbons with carbon dioxide, a process that involves catalyst migration along a hydrocarbon chain. nih.gov While this specific methodology is for aliphatic systems, it highlights the ongoing innovation in carboxylation chemistry. For aromatic systems, palladium-catalyzed carboxylation of aryl halides and triflates is a more common approach.

Introduction of the Trifluoromethylsulfanyl Moiety

The trifluoromethylsulfanyl (SCF3) group is a key functional group in the target molecule, known for its high lipophilicity and metabolic stability, which are desirable properties in medicinal chemistry. researchgate.netnih.gov The introduction of this group onto the aromatic ring can be achieved through several synthetic strategies.

A common method for the introduction of the trifluoromethylthio group is the reaction of an aryl thiol with a trifluoromethylating agent. For example, 4-mercaptophenol (B154117) could be reacted with a suitable source of the CF3 group. Another approach involves the use of trifluoromethanesulfonyl chloride (CF3SO2Cl) in the presence of a photoredox catalyst to trifluoromethylate aromatic and heteroaromatic systems. wikipedia.org

The direct trifluoromethylthiolation of arenes can also be achieved using N-(trifluoromethylthio)saccharin in the presence of a Lewis acid and a Lewis base dual catalytic system. acs.org This method has been successfully applied to various phenol derivatives. acs.org Another versatile reagent for this transformation is trifluoromethyltrimethylsilane (TMSCF3), which can be used for the trifluoromethylation of a variety of substrates, including those leading to trifluoromethylated phenols and anilines. wikipedia.org

Table 2: Reagents for Aromatic Trifluoromethylthiolation

| Reagent | Method | Substrate | Reference |

|---|---|---|---|

| Trifluoromethanesulfonyl chloride (CF3SO2Cl) | Photoredox catalysis | Aromatic and heteroaromatic systems | wikipedia.org |

| N-(trifluoromethylthio)saccharin | Dual Lewis acid/base catalysis | Phenols and other arenes | acs.org |

| Trifluoromethyltrimethylsilane (TMSCF3) | Nucleophilic trifluoromethylation | Carbonyl compounds, precursors to phenols and anilines | wikipedia.org |

| Silver trifluoromethylthiolate (AgSCF3) | Radical trifluoromethylthiolation | Aromatic ethylene (B1197577) compounds | globethesis.com |

An alternative to direct trifluoromethylthiolation is the conversion of an existing sulfur-containing functional group into the desired trifluoromethylsulfanyl group. For instance, a disulfide or a thiol can be converted to the corresponding trifluoromethyl sulfide (B99878). A recently developed method involves the visible-light-mediated trifluoromethylation of (hetero)aromatic thiols using trifluoromethanesulfonyl chloride as an inexpensive source of trifluoromethyl radicals. chemistryviews.org This reaction proceeds under mild conditions and provides the S-trifluoromethylated products in moderate to high yields. chemistryviews.org

Multi-Step Synthesis Pathways to this compound

The creation of this compound is typically achieved through a sequential approach, beginning with the synthesis of a crucial intermediate, 4-(Trifluoromethylthio)phenol. This precursor is then subjected to a carboxylation reaction to introduce the carboxylic acid group at the desired position on the aromatic ring.

Sequential Functionalization and Reaction Optimization

The synthesis of the precursor, 4-(Trifluoromethylthio)phenol, can be accomplished through various multi-step sequences. One common route begins with p-nitrochlorobenzene. This starting material undergoes a series of reactions including substitution with a sulfur source, followed by trifluoromethylation of the resulting thiol, and finally, reduction of the nitro group to an amine and subsequent diazotization and hydrolysis to yield the phenol.

Another approach involves the direct trifluoromethylthiolation of phenol. This method utilizes specialized reagents that can deliver the SCF3 group to the aromatic ring. Reaction optimization for this step is critical to ensure high regioselectivity for the para-substituted product, 4-(Trifluoromethylthio)phenol.

Once 4-(Trifluoromethylthio)phenol is obtained, the subsequent and pivotal step is the introduction of a carboxyl group ortho to the hydroxyl group. The Kolbe-Schmitt reaction is a well-established method for the carboxylation of phenols. This reaction involves the treatment of a phenoxide with carbon dioxide under pressure and at elevated temperatures. The choice of the alkali metal counter-ion for the phenoxide can influence the regioselectivity of the carboxylation, with sodium phenoxides generally favoring ortho-carboxylation.

Optimization of the Kolbe-Schmitt reaction for 4-(Trifluoromethylthio)phenol would involve a systematic study of parameters such as the base used to form the phenoxide, reaction temperature, carbon dioxide pressure, and reaction time to maximize the yield of the desired this compound isomer. The electron-withdrawing nature of the trifluoromethylsulfanyl group can influence the reactivity of the aromatic ring, potentially requiring more forcing conditions compared to unsubstituted phenol.

Below is an interactive data table summarizing a plausible multi-step synthesis pathway.

| Step | Starting Material | Key Reagents | Intermediate/Product | Reaction Type |

| 1 | Phenol | Electrophilic trifluoromethylthiolating agent (e.g., N-(trifluoromethylthio)phthalimide) | 4-(Trifluoromethylthio)phenol | Electrophilic Aromatic Substitution |

| 2 | 4-(Trifluoromethylthio)phenol | 1. Sodium Hydroxide2. Carbon Dioxide (high pressure)3. Acid (e.g., Sulfuric Acid) | This compound | Kolbe-Schmitt Reaction |

One-Pot Synthetic Approaches for Efficiency and Reduced Byproducts

While multi-step syntheses are common, the development of one-pot procedures is a key goal in modern synthetic chemistry to improve efficiency and reduce waste. A hypothetical one-pot synthesis of this compound could involve the in-situ generation of 4-(Trifluoromethylthio)phenol followed by immediate carboxylation without the isolation of the intermediate.

Such an approach would require careful selection of reagents and reaction conditions that are compatible with both the trifluoromethylthiolation and carboxylation steps. For instance, a robust catalytic system that can facilitate both transformations in the same reaction vessel would be highly desirable. However, specific and well-documented one-pot syntheses for this particular compound are not widely reported in the current scientific literature, indicating an area for potential research and development.

Catalytic Systems and Reaction Conditions in this compound Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the catalytic systems and reaction conditions employed, particularly in the critical carboxylation step.

Role of Catalytic Carriers and Solid Alkalis

In the context of the Kolbe-Schmitt reaction, the "catalyst" is intrinsically linked to the reagents themselves, specifically the alkali metal hydroxide (B78521) used to form the phenoxide. Solid alkalis such as sodium hydroxide or potassium hydroxide are essential for deprotonating the phenol, generating the more nucleophilic phenoxide ion which is the active species that reacts with carbon dioxide.

The choice of the alkali metal can act as a control element for the regioselectivity of the carboxylation. Sodium phenoxide is known to form a chelate complex with carbon dioxide, which favors the introduction of the carboxyl group at the ortho position. In contrast, the larger potassium cation is less effective at forming this chelate, often leading to a higher proportion of the para-isomer. Therefore, for the synthesis of this compound, the use of sodium hydroxide to generate sodium 4-(trifluoromethylthio)phenoxide is the preferred method.

The use of catalytic carriers is more relevant in alternative carboxylation methods that might employ transition metal catalysts. While not the standard approach for this type of transformation, research into catalytic carboxylation of phenols using various metal complexes supported on materials like activated carbon or zeolites is an active area of investigation. Such systems could potentially offer milder reaction conditions and improved selectivity.

Temperature, Pressure, and Solvent Effects on Reaction Yield and Selectivity

The yield and selectivity of the Kolbe-Schmitt carboxylation of 4-(Trifluoromethylthio)phenol are profoundly influenced by the physical reaction conditions.

Temperature: This is a critical parameter. Generally, lower temperatures (around 120-150 °C) favor the formation of the ortho-carboxylated product (salicylic acid derivatives). At higher temperatures, the thermodynamically more stable para-isomer is often the major product. Therefore, careful temperature control is necessary to maximize the yield of this compound.

Pressure: The Kolbe-Schmitt reaction is typically carried out under high pressures of carbon dioxide (often in the range of 100 atm). This high pressure increases the concentration of CO2 in the reaction medium, driving the equilibrium towards the carboxylated product. The optimal pressure would need to be determined experimentally to ensure efficient carboxylation without requiring overly specialized and costly high-pressure equipment.

Solvent: The traditional Kolbe-Schmitt reaction is often performed under solvent-free conditions, using the molten phenoxide. However, the use of a high-boiling, inert solvent can sometimes be advantageous for heat transfer and to ensure a homogeneous reaction mixture. The choice of solvent must be carefully considered to avoid any unwanted side reactions.

The interplay of these factors is crucial for optimizing the synthesis. For example, a slightly higher temperature might be required to achieve a reasonable reaction rate due to the deactivating effect of the trifluoromethylsulfanyl group, but this must be balanced against the risk of favoring the formation of the undesired para-isomer.

An interactive data table illustrating the potential effects of reaction conditions on the carboxylation step is provided below.

| Parameter | Condition | Expected Effect on Yield of 2-Hydroxy Isomer | Rationale |

| Base | Sodium Hydroxide | Favorable | Formation of a sodium chelate directs carboxylation to the ortho position. |

| Potassium Hydroxide | Unfavorable | Larger cation size disfavors ortho-chelation, leading to more para-product. | |

| Temperature | 120-150 °C | Optimal | Kinetically controlled conditions favor the formation of the ortho-isomer. |

| >150 °C | Decreased | Thermodynamically controlled conditions favor the more stable para-isomer. | |

| CO2 Pressure | High (e.g., 100 atm) | Increased | Higher concentration of CO2 drives the reaction forward. |

| Low | Decreased | Insufficient CO2 concentration leads to low conversion. | |

| Solvent | Solvent-free (molten) | Standard | Traditional and often effective method. |

| High-boiling inert solvent | Potentially improved | Can improve heat transfer and homogeneity, but must be carefully selected. |

Chemical Reactivity and Derivatization of 2 Hydroxy 5 Trifluoromethylsulfanyl Benzoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives such as esters and amides. These reactions typically involve the activation of the carboxyl group to facilitate nucleophilic attack.

Esterification Reactions for Ester Derivatives

Esterification of 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid can be accomplished through several standard synthetic methodologies. The choice of method often depends on the nature of the alcohol and the desired reaction conditions.

One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed at elevated temperatures, and the removal of water, a byproduct, is necessary to drive the equilibrium towards the ester product. For instance, reacting this compound with a primary alcohol like heptanol (B41253) at temperatures between 150-230°C would yield the corresponding heptyl ester. google.comrug.nl Catalysts such as tin(II) compounds or bismuth(III) triflate can also be employed to promote the reaction. google.comrug.nl

Alternatively, for more sensitive substrates or milder reaction conditions, coupling agents can be utilized. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) facilitate the formation of an O-acylisourea intermediate, which is highly reactive towards nucleophilic attack by an alcohol. This method is often carried out at room temperature in an inert solvent like dichloromethane (B109758) (DCM).

The table below summarizes typical conditions for the esterification of benzoic acid derivatives.

Table 1: Representative Esterification Reactions

| Reactant | Reagents/Catalyst | Solvent | Temperature | Product |

|---|---|---|---|---|

| This compound | Alcohol (e.g., Heptanol), Tin(II) compound | None | 180-230°C | Heptyl 2-hydroxy-5-(trifluoromethylsulfanyl)benzoate |

| This compound | Alcohol, Bi(OTf)₃ | None | 150°C | Alkyl 2-hydroxy-5-(trifluoromethylsulfanyl)benzoate |

| This compound | Alcohol, Dicyclohexylcarbodiimide (DCC) | Dichloromethane (DCM) | Room Temp. | Alkyl 2-hydroxy-5-(trifluoromethylsulfanyl)benzoate |

Amidation Reactions to Form Amide Derivatives

The synthesis of amide derivatives from this compound involves the reaction of the carboxylic acid with a primary or secondary amine. Direct condensation of a carboxylic acid and an amine requires very high temperatures to remove water, which can be detrimental to many molecules. luxembourg-bio.com Therefore, the carboxylic acid is typically activated in situ.

A wide array of coupling reagents developed for peptide synthesis are applicable for this transformation. luxembourg-bio.com Common examples include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or N,N-dimethylaminopyridine (DMAP). nih.gov These additives form highly reactive activated esters that readily react with amines to form the amide bond under mild conditions. luxembourg-bio.comnih.gov The reaction is typically carried out in aprotic solvents like DMF or DCM at room temperature.

For less reactive amines, such as anilines, more robust catalysts like niobium(V) oxide (Nb₂O₅) can be used under heating, which facilitates the direct amidation. researchgate.net Another strategy involves the initial conversion of the carboxylic acid to a more reactive species, such as an acyl fluoride (B91410), which then smoothly reacts with the amine. rsc.org

Table 2: Common Amidation Conditions

| Amine | Coupling Reagents | Solvent | Temperature | Product |

|---|---|---|---|---|

| Primary/Secondary Alkyl Amine | EDC, HOBt, DIPEA | Acetonitrile | 23°C | N-alkyl-2-hydroxy-5-(trifluoromethylsulfanyl)benzamide |

| Aniline | Nb₂O₅ | Toluene | 180°C | N-phenyl-2-hydroxy-5-(trifluoromethylsulfanyl)benzamide |

| Sterically Hindered Amine | BTFFH (Acyl fluoride formation) | Dichloromethane | 40°C | N-substituted-2-hydroxy-5-(trifluoromethylsulfanyl)benzamide |

| Primary/Secondary Amine | DCC, DMAP | Dichloromethane | 23°C | N-substituted-2-hydroxy-5-(trifluoromethylsulfanyl)benzamide |

Conversion to Acyl Chlorides and Anhydrides

For conversion into more reactive derivatives, this compound can be transformed into its corresponding acyl chloride. This is a common strategy to activate the carboxylic acid for subsequent reactions, such as esterification or amidation with poorly nucleophilic substrates. The most frequently used reagent for this conversion is thionyl chloride (SOCl₂). nih.gov The reaction is typically performed by heating the carboxylic acid in neat thionyl chloride or in an inert solvent. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the resulting acyl chloride. nih.gov

The formation of a symmetric anhydride (B1165640) from this compound can be achieved by reacting the acyl chloride derivative with the sodium salt of the parent carboxylic acid. Alternatively, dehydrating agents such as acetic anhydride can be used, although this can lead to mixed anhydrides.

These reactive intermediates are generally not isolated and are used in situ for further transformations.

Table 3: Synthesis of Acyl Chlorides

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Thionyl chloride (SOCl₂) | Reflux | 2-Hydroxy-5-(trifluoromethylsulfanyl)benzoyl chloride |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Thionyl chloride (SOCl₂) | Reflux | 2-Chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride |

Reactions at the Hydroxyl Group

The phenolic hydroxyl group on the aromatic ring of this compound offers another site for derivatization, although its reactivity is influenced by the adjacent carboxylic acid and the electron-withdrawing trifluoromethylsulfanyl group.

Etherification and Esterification of the Phenolic Hydroxyl

Selective reaction at the phenolic hydroxyl group requires careful selection of reagents and conditions to avoid competing reactions at the more acidic carboxylic acid group.

Etherification of the phenolic hydroxyl can be achieved via the Williamson ether synthesis. ambeed.com This process involves deprotonating the phenol (B47542) with a suitable base, such as sodium hydride or potassium carbonate, to form the more nucleophilic phenoxide ion. The phenoxide then undergoes a nucleophilic substitution reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the corresponding ether. This reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or DMF.

Esterification of the phenolic hydroxyl group can be performed by reacting the compound with an acyl chloride or anhydride in the presence of a base like pyridine (B92270) or triethylamine. To achieve selective esterification at the hydroxyl group while leaving the carboxylic acid untouched, the carboxylic acid moiety may first need to be protected, for instance, as an ester, and then deprotected after the phenolic hydroxyl has been acylated. However, enzymatic methods using lipases can offer high selectivity for the esterification of phenolic hydroxyl groups even in the presence of other reactive sites. nih.govresearchgate.net

Table 4: Derivatization of the Phenolic Hydroxyl Group

| Reaction Type | Reagents | Base | Solvent | Product |

|---|---|---|---|---|

| Etherification | Alkyl Halide (e.g., CH₃I) | Potassium Carbonate | Acetone | 2-Methoxy-5-(trifluoromethylsulfanyl)benzoic acid |

| Esterification | Acyl Chloride (e.g., Acetyl Chloride) | Pyridine | Dichloromethane | 2-Acetoxy-5-(trifluoromethylsulfanyl)benzoic acid |

Charge-Switch Derivatization for Analytical Applications

In the field of analytical chemistry, particularly in mass spectrometry-based analysis like LC-MS/MS, derivatization is often employed to enhance the sensitivity and selectivity of detection. nih.govddtjournal.com Carboxylic acids and phenols can exhibit poor ionization efficiency in electrospray ionization (ESI). nih.gov

Charge-switch derivatization is a technique used to introduce a permanently charged moiety onto an analyte, which significantly improves its ionization efficiency and detection limits. nih.gov For a molecule like this compound, which is typically analyzed in negative ion mode, a charge-switch derivatization would convert it into a derivative that is readily detected in positive ion mode.

This is commonly achieved by forming an amide or ester linkage with a reagent that contains a permanently cationic group, such as a quaternary ammonium (B1175870) or pyridinium (B92312) ion. nih.govresearchgate.net For example, the carboxylic acid can be coupled with a reagent like N-(4-aminomethylphenyl)pyridinium (AMPP) using standard amidation chemistry (e.g., with EDC). nih.govresearchgate.net The resulting derivative carries a fixed positive charge on the pyridinium nitrogen, leading to a dramatic increase in signal intensity in positive mode ESI-MS. researchgate.net This approach not only enhances sensitivity but can also provide more predictable fragmentation patterns for structural elucidation. nih.gov

Table 5: Charge-Switch Derivatization Reagents for Carboxylic Acids

| Reagent Name | Functional Group Targeted | Resulting Derivative | Analytical Advantage |

|---|---|---|---|

| N-(4-aminomethylphenyl)pyridinium (AMPP) | Carboxylic Acid | Cationic AMPP amide | Enhanced sensitivity in positive ion mode ESI-MS |

| 4-bromo-N-methylbenzylamine (4-BNMA) | Carboxylic Acid | Brominated benzylamide | Positive mode ESI detection with characteristic bromine isotope pattern |

Transformations Involving the Trifluoromethylsulfanyl Group

The trifluoromethylsulfanyl (-SCF3) group imparts unique electronic properties to the aromatic ring, significantly influencing the molecule's stability and reactivity.

Stability and Reactivity of the Aryl-S-CF3 Bond

The bond between the aromatic ring and the trifluoromethylsulfanyl group (Aryl-S-CF3) is characterized by high stability. This stability arises from the strong electron-withdrawing nature of the trifluoromethyl (CF3) group, which strengthens the carbon-sulfur bond. Consequently, the Aryl-S-CF3 moiety is robust and remains intact under a wide range of reaction conditions, making it a reliable functional group in complex syntheses. However, this stability also presents a challenge for reactions that require the cleavage or direct modification of this bond.

Potential Oxidative Transformations of the Sulfanyl Group

The sulfur atom in the trifluoromethylsulfanyl group is susceptible to oxidation, though its reactivity is tempered by the adjacent electron-withdrawing CF3 group. This deactivation means that oxidation typically requires specific and activating conditions. researchgate.netrsc.org

Research on various aryl trifluoromethyl sulfides has demonstrated that selective oxidation of the sulfide (B99878) to a sulfoxide (B87167) (-S(O)CF3) can be achieved. rsc.org This transformation is often accomplished using hydrogen peroxide (H2O2) as the oxidant in an activating solvent such as trifluoroacetic acid (TFA). rsc.orgrsc.org The TFA activates the hydrogen peroxide, enhancing its electrophilic character, and also deactivates the resulting sulfoxide, which helps to prevent over-oxidation to the corresponding sulfone (-SO2CF3). rsc.org While aryl trifluoromethyl sulfides are generally less reactive towards oxidation, these controlled methods allow for the selective synthesis of aryl trifluoromethyl sulfoxides. rsc.orgrsc.org

The table below summarizes typical conditions for the selective oxidation of aryl trifluoromethyl sulfides.

| Oxidant | Activator/Solvent | Product | Selectivity |

| Hydrogen Peroxide (H2O2) | Trifluoroacetic Acid (TFA) | Aryl trifluoromethyl sulfoxide | High for sulfoxide |

| Urea Hydrogen Peroxide (UHP) | Trifluoroacetic Acid (TFA) | Aryl trifluoromethyl sulfoxide | Good for sulfoxide |

This data is based on general findings for aryl trifluoromethyl sulfides and is expected to be applicable to this compound.

Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Ring

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is governed by the combined electronic effects of the three existing substituents: the hydroxyl group (-OH), the carboxylic acid group (-COOH), and the trifluoromethylsulfanyl group (-SCF3).

Regioselectivity Influences of Existing Substituents

The outcome of an EAS reaction is determined by the directing effects of the substituents on the ring. Some groups activate the ring, making it more reactive than benzene, while others deactivate it. youtube.com They also direct incoming electrophiles to specific positions (ortho, meta, or para).

Hydroxyl (-OH) group: This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.org

Carboxylic acid (-COOH) group: This is a deactivating group and a meta-director because it withdraws electron density from the ring.

Trifluoromethylsulfanyl (-SCF3) group: This group is strongly electron-withdrawing (with a Hammett constant σp = 0.50) and is therefore a deactivating, meta-directing group. rsc.orglibretexts.org

The regioselectivity for this molecule is a result of these competing influences on the available positions for substitution (C3, C4, and C6). The powerful activating and ortho, para-directing effect of the hydroxyl group is generally dominant. It strongly directs incoming electrophiles to the C3 (ortho) position, as the para position (C5) is already occupied. The -SCF3 group also directs to the C3 position (meta to itself), reinforcing this preference. The -COOH group directs to the C4 and C6 positions (meta to itself). Given the potent activating effect of the -OH group, electrophilic substitution is overwhelmingly predicted to occur at the C3 position.

The directing influences of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

| -OH | C2 | Activating | ortho, para |

| -COOH | C1 | Deactivating | meta |

| -SCF3 | C5 | Deactivating | meta |

Halogenation, Nitration, and Sulfonation Studies

While specific experimental studies on the halogenation, nitration, and sulfonation of this compound are not widely reported, the outcomes can be reliably predicted based on the regioselectivity analysis. Due to the strong directing influence of the hydroxyl group, these electrophilic substitution reactions are expected to yield predominantly the 3-substituted product.

Halogenation (e.g., Bromination): Reaction with bromine (Br2) in the presence of a suitable solvent would likely yield 3-bromo-2-hydroxy-5-trifluoromethylsulfanyl-benzoic acid.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid is expected to introduce a nitro group at the C3 position, forming 2-hydroxy-3-nitro-5-trifluoromethylsulfanyl-benzoic acid.

Sulfonation: Reaction with fuming sulfuric acid would likely result in the introduction of a sulfonic acid group (-SO3H) at the C3 position.

Exploration of Novel this compound Derivatives

The functional groups present in this compound—a carboxylic acid and a phenolic hydroxyl group—offer clear pathways for the synthesis of a variety of derivatives. While the exploration of derivatives from this specific molecule is not extensively documented in the reviewed literature, derivatization can be achieved through standard organic reactions.

Potential derivatization strategies include:

Esterification: The carboxylic acid group can be converted to an ester through reaction with various alcohols under acidic conditions.

Amidation: The carboxylic acid can be reacted with amines, typically after conversion to a more reactive acyl chloride or through the use of coupling agents, to form amides.

Etherification: The phenolic hydroxyl group can be converted to an ether by reaction with alkyl halides in the presence of a base.

These transformations would yield novel compounds with potentially altered physical, chemical, and biological properties, representing a fertile area for future research in medicinal and materials chemistry.

Design and Synthesis of Structurally Modified Analogs

The strategic design and synthesis of analogs of this compound have been pursued to explore and optimize its chemical and biological properties. A notable example involves the modification of the aromatic ring through the introduction of an amino linkage.

A key synthetic route to such analogs involves a multi-step process commencing with the protection of reactive functional groups, followed by condensation and subsequent deprotection. For instance, the synthesis of 2-hydroxy-5-[2-(4-(trifluoromethylphenyl)ethylamino)]benzoic acid has been documented, showcasing a practical approach to introducing a complex substituent at the 5-position of the salicylic (B10762653) acid core. This process underscores the importance of protective group chemistry to prevent unwanted side reactions and ensure the desired regioselectivity. The selection of an appropriate protecting group for the hydroxyl moiety is crucial for the success of the subsequent condensation step.

The synthesis of various derivatives often begins with the activation of the carboxylic acid group, for example, by converting it to an acyl chloride. This highly reactive intermediate can then readily undergo nucleophilic substitution with a wide array of amines, alcohols, or other nucleophiles to generate a library of amide and ester derivatives.

Furthermore, the aromatic ring itself is amenable to electrophilic substitution reactions, although the positions of substitution are directed by the existing functional groups. The hydroxyl group is an activating, ortho-, para-directing group, while the carboxylic acid and the trifluoromethylsulfanyl group are deactivating, meta-directing groups. The interplay of these directing effects dictates the regiochemical outcome of reactions such as nitration, halogenation, and sulfonation.

For example, the reaction of 4-aminosalicylic acid with thiophosgene (B130339) can yield an isothiocyanate intermediate, which serves as a versatile building block for the synthesis of more complex derivatives. nih.gov This isothiocyanate can then react with various amines to produce a range of thiourea (B124793) analogs. nih.gov While this example starts from a different salicylic acid derivative, the principles of activating the aromatic ring for further substitution are applicable.

Below is an interactive data table summarizing a selection of synthesized analogs of hydroxybenzoic acids, illustrating the diversity of structural modifications possible.

| Parent Compound | Analog Synthesized | Synthetic Strategy | Key Intermediates |

| 2-Hydroxybenzoic acid | 2-hydroxy-4-(3-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)thioureido)benzoic acid nih.gov | Reaction of 4-amino-2-hydroxybenzoic acid with thiophosgene, followed by reaction with an appropriate amine. nih.gov | 2-hydroxy-4-isothiocyanatobenzoic acid nih.gov |

| 2-Hydroxybenzoic acid | Ethyl 4-((4-(4-acetamidophenyl)thiazol-2-yl)amino)-2-hydroxybenzoate nih.gov | Esterification of the carboxylic acid followed by reaction with acetyl chloride. nih.gov | 4-((4-(4-acetamidophenyl)thiazol-2-yl)amino)-2-hydroxybenzoic acid nih.gov |

| 2-Hydroxybenzoic acid | 2-hydroxy-5-[2-(4-(trifluoromethylphenyl)ethylamino)]benzoic acid google.com | Protection of the hydroxyl group, condensation with 2-(4-trifluoromethyl)phenethylamine, and subsequent deprotection. google.com | Protected 2-hydroxy-5-bromobenzoic acid |

Modulation of Trifluoromethyl Variants in Derivatives

The trifluoromethyl group (-CF3) is a well-established bioisostere for a methyl group, offering distinct electronic and steric properties that can significantly influence a molecule's behavior. acs.org The trifluoromethylsulfanyl group (-SCF3) in this compound, while less common, shares some of these characteristics, notably its strong electron-withdrawing nature and high lipophilicity. researchgate.net Modulation of this group into its oxidized variants, such as the trifluoromethylsulfinyl (-SOCF3) and trifluoromethylsulfonyl (-SO2CF3) groups, presents a key strategy for fine-tuning the physicochemical properties of the parent molecule.

The synthesis of aryl trifluoromethyl thioethers and their oxidized derivatives can be achieved through various methods. magtech.com.cn Direct trifluoromethylthiolation of aromatic compounds can be accomplished using electrophilic, nucleophilic, or radical trifluoromethylthiolating reagents. magtech.com.cn For instance, the reaction of a thiol with an appropriate trifluoromethyl source can introduce the -SCF3 group. Subsequent controlled oxidation of the resulting trifluoromethyl thioether, using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA), can yield the corresponding sulfoxide and sulfone.

The incorporation of a trifluoromethyl group at different positions on the salicylate (B1505791) molecule has been shown to significantly enhance its biological activity in some contexts. nih.govnih.gov For example, 2-hydroxy-4-trifluoromethylbenzoic acid is a potent inhibitor of nuclear factor kappaB activation. nih.govnih.gov This suggests that the presence and position of a trifluoromethyl group can be a critical design element in developing bioactive molecules. While direct studies on the modulation of the trifluoromethylsulfanyl group in this compound are not extensively reported in the reviewed literature, the established principles of organofluorine chemistry provide a clear rationale for how such modifications would impact its chemical reactivity.

The table below outlines the expected electronic effects of modulating the trifluoromethylsulfanyl group.

| Functional Group | Oxidation State of Sulfur | Expected Electronic Effect | Potential Impact on Benzoic Acid Acidity |

| -SCF3 | +2 | Strongly electron-withdrawing (inductive) | Increase |

| -SOCF3 | +4 | More strongly electron-withdrawing | Further increase |

| -SO2CF3 | +6 | Very strongly electron-withdrawing | Significant increase |

Spectroscopic and Advanced Structural Elucidation of 2 Hydroxy 5 Trifluoromethylsulfanyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid, ¹H and ¹³C NMR would confirm the substitution pattern of the benzene (B151609) ring, while 2D NMR techniques would elucidate the precise connectivity.

¹H NMR: The proton NMR spectrum is expected to show five distinct signals corresponding to the different chemical environments of the protons. The two protons of the hydroxyl and carboxylic acid groups are expected to appear as broad singlets at a downfield chemical shift, typically >10 ppm, due to their acidic nature and participation in hydrogen bonding. The three aromatic protons will appear as distinct multiplets. Based on the substitution pattern, the proton at C6 (ortho to the carboxyl group) would likely be the most downfield of the aromatic signals, appearing as a doublet. The proton at C4 (ortho to the -SCF₃ group) would be a doublet of doublets, and the proton at C3 (ortho to the hydroxyl group) would be a doublet.

¹³C NMR: The ¹³C NMR spectrum is anticipated to display nine unique signals. The carbon of the trifluoromethyl (-CF₃) group will appear as a quartet due to coupling with the three fluorine atoms. The carboxyl carbon (-COOH) is characteristically found in the 165-175 ppm region. The six aromatic carbons will have shifts influenced by their attached functional groups; the carbon bearing the hydroxyl group (C2) and the carbon bearing the carboxyl group (C1) would be significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard substituent effects on a benzene ring.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -COOH | ~11-13 (broad s) | ~170 |

| -OH | ~9-11 (broad s) | - |

| H3 | ~7.1 (d) | ~118 |

| H4 | ~7.6 (dd) | ~125 |

| H6 | ~8.0 (d) | ~115 |

| C1 (-COOH) | - | ~112 |

| C2 (-OH) | - | ~160 |

| C3 | - | ~118 |

| C4 | - | ~125 |

| C5 (-SCF₃) | - | ~135 |

| C6 | - | ~115 |

| -SCF₃ | - | ~130 (q) |

To unambiguously assign the predicted signals and confirm the molecular structure, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For this molecule, it would show a clear cross-peak between the proton at C3 and C4, and another between the proton at C4 and C6, confirming their positions on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each aromatic proton signal to its corresponding carbon signal (H3 to C3, H4 to C4, and H6 to C6).

The proton at H6 showing a correlation to the carboxyl carbon (C1) and C2.

The proton at H4 showing correlations to C2 and C6.

Both acidic protons (-OH and -COOH) showing correlations to their adjacent carbons.

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound would be characterized by several key absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. docbrown.info The O-H stretch of the phenolic hydroxyl group would also appear in the 3200-3600 cm⁻¹ region. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1680-1710 cm⁻¹. docbrown.info Additional significant peaks include C-O stretching, aromatic C=C stretching, and vibrations associated with the C-S and C-F bonds. docbrown.info

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 2500-3300 | Broad, Strong |

| Phenolic O-H | Stretch | 3200-3600 | Broad, Medium |

| Aromatic C-H | Stretch | 3000-3100 | Medium |

| Carbonyl C=O | Stretch | 1680-1710 | Strong |

| Aromatic C=C | Stretch | 1450-1600 | Medium-Strong |

| Carboxylic Acid C-O | Stretch | 1210-1320 | Strong |

| C-F | Stretch | 1000-1400 | Strong |

| C-S | Stretch | 600-800 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit strong absorption in the UV region due to π→π* transitions within the benzene ring. The spectrum is expected to show two primary absorption bands. The exact positions of the absorption maxima (λ_max) would be influenced by the electronic effects of the hydroxyl, carboxyl, and trifluoromethylsulfanyl substituents on the aromatic system. Generally, substituted benzoic acids show characteristic absorption bands in the 230-250 nm and 270-290 nm regions. The presence of the sulfur atom and hydroxyl group may cause a slight bathochromic (red) shift of these bands compared to unsubstituted benzoic acid.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₅F₃O₃S), the exact mass would be precisely determined by high-resolution mass spectrometry (HRMS). The electron ionization (EI) mass spectrum would show a prominent molecular ion (M⁺) peak. The fragmentation pattern would provide further structural confirmation. Key expected fragmentation pathways include:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group.

Loss of a water molecule (H₂O), likely involving the carboxyl and ortho-hydroxyl groups.

Loss of the entire carboxyl group as •COOH or a combination of H₂O and CO.

Cleavage of the C-S bond, leading to fragments corresponding to the loss of the •SCF₃ group.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z Value (Predicted) | Identity | Possible Fragmentation Pathway |

| 238 | [M]⁺ | Molecular Ion |

| 221 | [M - OH]⁺ | Loss of hydroxyl radical |

| 220 | [M - H₂O]⁺ | Loss of water |

| 193 | [M - COOH]⁺ | Loss of carboxyl radical |

| 137 | [M - SCF₃]⁺ | Loss of trifluoromethylsulfanyl radical |

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Determination

Should a suitable single crystal of the compound be grown, single-crystal X-ray diffraction would provide the definitive, unambiguous three-dimensional structure. This technique would precisely determine all bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice. A critical feature that would be elucidated is the nature of the intermolecular hydrogen bonding. It is highly probable that the carboxylic acid groups would form centrosymmetric dimers through strong O-H···O=C hydrogen bonds, a common structural motif for carboxylic acids. soton.ac.uk Additional hydrogen bonds involving the phenolic hydroxyl group and potentially weak interactions involving the fluorine or sulfur atoms would also be identified, providing a complete picture of the solid-state architecture.

Chiroptical Spectroscopy for Stereochemical Assignments (if applicable to derivatives)

Chiroptical spectroscopy encompasses a set of powerful techniques used to determine the three-dimensional arrangement of atoms in chiral molecules, known as stereochemistry. These methods are particularly crucial in the pharmaceutical and agrochemical industries, where the biological activity of a compound can be highly dependent on its specific enantiomeric or diastereomeric form. While there are no specific chiroptical studies available in the current literature for derivatives of this compound, the principles of these techniques are broadly applicable to any chiral derivatives that may be synthesized from this core structure.

The primary methods of chiroptical spectroscopy are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). Both techniques rely on the differential absorption of left and right circularly polarized light by a chiral molecule.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum. This differential absorption arises from electronic transitions within the molecule. The resulting ECD spectrum is highly sensitive to the spatial arrangement of chromophores (light-absorbing groups) and their interactions within the chiral environment of the molecule. By comparing the experimentally measured ECD spectrum with quantum chemical calculations for different possible stereoisomers, the absolute configuration of a chiral center can be unambiguously assigned. For complex molecules, including those with multiple stereocenters or conformational flexibility, this computational approach is indispensable.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation corresponding to vibrational transitions in the molecule. VCD spectroscopy provides a wealth of structural information as it probes the chirality of the entire molecular framework, not just the environment around a chromophore. Every vibrational mode in a chiral molecule can potentially exhibit a VCD signal, resulting in a rich and detailed spectrum. Similar to ECD, the absolute configuration of a chiral derivative of this compound could be determined by comparing the experimental VCD spectrum with the spectra predicted by density functional theory (DFT) calculations for the possible enantiomers. VCD has proven to be a robust method for the stereochemical characterization of a wide range of chiral molecules, including natural products and pharmaceutical agents. researchgate.netdntb.gov.ua

Applicability to Derivatives of this compound:

Although no specific examples are documented, if a chiral derivative of this compound were to be synthesized, for instance, by introducing a chiral substituent or by creating a stereocenter through further reactions, chiroptical spectroscopy would be an invaluable tool for its stereochemical elucidation. For example, a derivative such as 2-(2-Hydroxypropanamido)-5-trifluoromethyl benzoic acid possesses a chiral center, making it a candidate for such analysis.

The trifluoromethyl group (-CF3) present in the parent structure can introduce unique electronic effects that may influence the chiroptical properties of its chiral derivatives. The determination of the absolute configuration of chiral molecules containing trifluoromethyl groups is of significant interest in medicinal chemistry due to the prevalence of this moiety in modern pharmaceuticals. nih.govresearchgate.net

In the absence of experimental data for derivatives of this compound, a hypothetical workflow for stereochemical assignment using chiroptical spectroscopy would involve:

Synthesis and Isolation of the Chiral Derivative: The first step would be the chemical synthesis and purification of the enantiomers or diastereomers of the target molecule.

Experimental Measurement: The ECD and/or VCD spectra of the isolated stereoisomers would be recorded.

Computational Modeling: Quantum chemical calculations would be performed to predict the theoretical ECD and VCD spectra for each possible absolute configuration.

Spectral Comparison and Assignment: The experimental spectra would be compared with the calculated spectra. A good correlation between the experimental spectrum of one isomer and the calculated spectrum for a specific configuration would allow for the confident assignment of its absolute stereochemistry.

Due to the lack of specific research in this area for the named compound and its derivatives, no data tables can be presented.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigation data specifically for the compound This compound are not present in the public domain.

Scholarly articles containing specific studies such as Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), analysis of molecular orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP) mapping, conformational analysis, or computational studies on reaction mechanisms for this exact molecule could not be located.

While extensive research exists for other benzoic acid derivatives and the computational methods mentioned in the query are standard in the field, the application of these specific analyses to this compound has not been published in the resources accessed. Therefore, it is not possible to provide the requested article with scientifically accurate and verifiable data for this particular compound.

Computational and Theoretical Investigations of 2 Hydroxy 5 Trifluoromethylsulfanyl Benzoic Acid

Reaction Mechanism Studies via Computational Methods

Transition State Elucidation and Activation Energy Barriers

No dedicated studies on the transition state elucidation or the activation energy barriers for reactions involving 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid were identified in the public domain. General studies on the decarboxylation of other ortho-hydroxy benzoic acids, such as salicylic (B10762653) acid, have been conducted using methods like Density Functional Theory (DFT). researchgate.netnih.gov These studies explore the mechanisms of acid-catalyzed decarboxylation and the influence of different substituents on the reaction's energy barriers. researchgate.netnih.gov However, these findings cannot be directly extrapolated to the trifluoromethylsulfanyl derivative without a specific computational analysis of its unique electronic and steric properties.

Decarboxylation Pathways and Oxidative Processes

Similarly, specific computational investigations into the decarboxylation pathways and potential oxidative processes of this compound are not available in the reviewed literature. Research on related compounds suggests that the presence and nature of substituents on the benzene (B151609) ring significantly influence the decarboxylation mechanism and rate. researchgate.netnih.gov For instance, electron-withdrawing or -donating groups can alter the stability of intermediates and transition states. Without a targeted study, the precise pathways for this compound remain speculative.

Predicting Molecular Properties for Design

Computational Prediction of Physicochemical Parameters Relevant to Design

Advanced Synthetic Applications and Chemical Roles of 2 Hydroxy 5 Trifluoromethylsulfanyl Benzoic Acid

Role as a Versatile Building Block in Complex Molecule Synthesis

The inherent trifunctionality of 2-hydroxy-5-trifluoromethylsulfanyl-benzoic acid makes it a valuable building block for constructing larger, more complex molecules. The carboxylic acid and hydroxyl groups serve as reactive handles for forming new bonds, while the trifluoromethylsulfanyl (-SCF3) moiety imparts distinct physicochemical properties to the resulting structures.

Integration into Polymeric and Supramolecular Architectures

Although specific polymers derived from this exact monomer are not widely documented, the structure of this compound is analogous to other hydroxybenzoic acids used in the synthesis of advanced polymers. Theoretically, it could be incorporated into polyesters or polyamides through reactions involving its hydroxyl and carboxyl groups. The presence of the bulky, highly fluorinated -SCF3 group would be expected to confer properties such as increased thermal stability, enhanced solubility in organic solvents, and hydrophobicity to the resulting polymer. In the realm of supramolecular chemistry, the molecule's capacity for hydrogen bonding via its carboxyl and hydroxyl groups, combined with the lipophilic nature of the -SCF3 group, could be exploited to direct the self-assembly of complex, ordered architectures.

Use in Ligand Design for Coordination Chemistry

The 2-hydroxybenzoic acid (salicylic acid) framework is a well-established bidentate ligand capable of forming stable chelate complexes with a wide range of metal ions through its carboxylate and phenoxide oxygen atoms. The addition of the potent electron-withdrawing trifluoromethylsulfanyl group at the 5-position significantly modulates the electronic character of the aromatic ring. This modification alters the acidity of the functional groups and the electron-donating ability of the coordinating oxygen atoms. Such electronic tuning is a key strategy in coordination chemistry for influencing the stability, redox potential, and catalytic activity of metal complexes. Consequently, this compound is a promising candidate for developing specialized ligands for catalysts, chemical sensors, or advanced materials.

Applications in Materials Science Research

The unique combination of a salicylic (B10762653) acid core and a trifluoromethylsulfanyl substituent suggests potential applications in materials science, particularly in the development of fluorinated materials with tailored properties.

Development of Fluorinated Materials with Unique Properties

The trifluoromethylsulfanyl group is recognized for imparting several desirable properties, including high lipophilicity, metabolic stability, and strong electron-withdrawing character. When this compound is used as a building block, these properties can be transferred to larger molecules or materials. Materials incorporating this moiety are predicted to exhibit low surface energy, leading to hydrophobic (water-repellent) and oleophobic (oil-repellent) characteristics. Such properties are highly sought after for applications including anti-fouling coatings, self-cleaning surfaces, and specialized dielectrics in electronics.

Exploration in Organic Electronics and Optical Materials

While direct research is scarce, the electronic properties of this compound make it an intriguing candidate for exploration in organic electronics. The strong electron-withdrawing nature of the -SCF3 group can be used to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) in conjugated organic molecules. This is a critical design parameter for creating materials used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Precursors and Intermediates in Scaffold Derivatization

The most clearly defined role of this compound is as a precursor and intermediate in the synthesis of more complex molecules, particularly for the agrochemical and pharmaceutical industries. The -SCF3 group is increasingly used in drug design to enhance properties like membrane permeability, metabolic stability, and binding affinity.

The compound's functional groups offer multiple pathways for derivatization. The carboxylic acid can be readily converted into esters, amides, or acid chlorides, while the hydroxyl group can undergo etherification or acylation. These transformations allow chemists to attach a wide array of other molecular fragments, effectively using the 2-hydroxy-5-(trifluoromethylsulfanyl)phenyl ring as a core scaffold for building new chemical entities.

The following table outlines potential derivatization reactions starting from this versatile intermediate.

| Starting Functional Group | Reaction Type | Potential Product Class |

| Carboxylic Acid (-COOH) | Esterification | Aryl Esters |

| Carboxylic Acid (-COOH) | Amidation | Aryl Amides |

| Hydroxyl Group (-OH) | Etherification | Aryl Ethers |

| Hydroxyl Group (-OH) | Acylation | Phenyl Esters |

| Aromatic Ring | Electrophilic Substitution | Halogenated/Nitrated Derivatives |

This strategic derivatization underscores the compound's value as a foundational component for generating novel molecules with potentially useful biological or material properties.

Design of Novel Chemical Scaffolds for Diverse Research Areas

The structural framework of this compound, which combines a salicylic acid moiety with a trifluoromethylsulfanyl group, presents a versatile platform for the development of new chemical scaffolds. The salicylic acid core is a well-established pharmacophore found in numerous therapeutic agents, while the -SCF3 group imparts distinct physicochemical properties that can be exploited in drug design.

The trifluoromethylsulfanyl group is known for its high lipophilicity and strong electron-withdrawing nature. mdpi.comresearchgate.net These characteristics can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. For instance, the increased lipophilicity can enhance membrane permeability and bioavailability, while the electronic effects can modulate the acidity of the carboxylic acid and the hydrogen-bonding capacity of the hydroxyl group. mdpi.com

The synthesis of aromatic compounds bearing a trifluoromethylsulfanyl group can be achieved through various methods. researchgate.net These synthetic strategies are crucial for incorporating the this compound scaffold into more complex molecules. The development of novel synthetic routes to create libraries of compounds based on this scaffold is an active area of research, aiming to explore its potential in various therapeutic areas. nih.gov

Table 1: Physicochemical Properties of Trifluoromethyl and Trifluoromethylsulfanyl Groups

| Functional Group | Hansch Parameter (π) | Electronic Effect |

|---|---|---|

| Trifluoromethyl (-CF3) | 0.88 | Strongly Electron-Withdrawing |

This table provides a comparison of the lipophilicity (as indicated by the Hansch parameter) and electronic properties of the trifluoromethyl and trifluoromethylsulfanyl groups, highlighting the greater lipophilicity of the -SCF3 group.

Bioisosteric Replacements and Structural Diversity Generation in Chemical Libraries

Bioisosterism, the strategy of replacing one functional group with another that has similar physical or chemical properties, is a powerful tool in drug discovery. nih.govnih.gov The trifluoromethylsulfanyl group is often considered a bioisostere of the trifluoromethyl (-CF3) group and, in some contexts, the pentafluorosulfanyl (-SF5) group. figshare.comresearchgate.net This is due to their comparable steric bulk and strong electron-withdrawing properties.

The replacement of a trifluoromethyl group with a trifluoromethylsulfanyl group in a drug candidate can lead to significant improvements in its biological activity and pharmacokinetic profile. The higher lipophilicity of the -SCF3 group can enhance binding affinity to biological targets and improve metabolic stability. mdpi.comrowansci.com

In the context of this compound, the -SCF3 group serves as a bioisosteric replacement for other electron-withdrawing groups, such as a nitro group or a halogen, on the salicylic acid scaffold. This substitution allows for the generation of structural diversity in chemical libraries, providing a range of compounds with varied physicochemical properties for biological screening. The ability to modulate properties such as lipophilicity and acidity by introducing the -SCF3 group is a key advantage in the optimization of lead compounds.

The synthesis of diverse libraries of compounds based on the this compound scaffold can be facilitated by modern synthetic techniques, including parallel synthesis and combinatorial chemistry. researchgate.net These approaches enable the rapid generation of numerous analogs for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Table 2: Comparison of Bioisosteric Groups for the Trifluoromethyl Group

| Bioisosteric Group | Key Properties |

|---|---|

| Trifluoromethylsulfanyl (-SCF3) | Increased lipophilicity, strong electron-withdrawing character, similar steric profile. nih.gov |

| Pentafluorosulfanyl (-SF5) | "Super-trifluoromethyl" properties with even greater lipophilicity and electron-withdrawing strength, high metabolic stability. figshare.comnih.gov |

This interactive table outlines key properties of functional groups often considered as bioisosteres for the trifluoromethyl group, providing a basis for rational drug design.

Future Research Directions and Emerging Areas

Development of Green Chemistry Approaches for Sustainable Synthesis

The synthesis of fluorinated compounds often involves harsh reagents and conditions, leading to environmental concerns. Future research must prioritize the development of green and sustainable synthetic routes for 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid. This involves exploring methodologies that reduce waste, minimize energy consumption, and utilize renewable resources.

Key Research Thrusts:

Catalytic C-H Functionalization: Direct trifluoromethylthiolation of salicylic (B10762653) acid derivatives using catalytic methods would be a significant advancement. Research could focus on developing novel transition-metal catalysts (e.g., iron, copper) that can selectively activate the C-H bond at the 5-position of 2-hydroxybenzoic acid for subsequent reaction with a trifluoromethylthiolating agent. acs.org

Flow Chemistry: Continuous flow synthesis offers enhanced safety, better heat and mass transfer, and easier scalability compared to batch processes. Developing a flow-based synthesis for this compound could lead to a more efficient and safer manufacturing process.

Bio-catalysis: The use of enzymes to catalyze specific steps in the synthesis could offer a highly selective and environmentally benign alternative to traditional chemical methods. Research into engineered enzymes for fluorination and trifluoromethylthiolation is a growing field.

Safer Reagents: Investigation into less hazardous and more readily available trifluoromethylthiolating reagents is crucial. The development of reagents that are stable, easy to handle, and generate minimal toxic byproducts would be a significant contribution to the sustainable synthesis of this and other SCF3-containing compounds. eurekalert.org

Exploration of Catalytic Properties and Applications

The structural motifs within this compound, namely the carboxylic acid and hydroxyl groups on an electron-deficient aromatic ring, suggest potential for catalytic activity. Future studies should aim to uncover and harness these potential catalytic applications.

Potential Catalytic Roles:

Organocatalysis: The benzoic acid moiety could act as a Brønsted acid catalyst in various organic transformations. Its efficacy could be compared with other benzoic acid derivatives to understand the electronic effect of the SCF3 group on its catalytic activity.

Ligand in Transition Metal Catalysis: The compound could serve as a ligand for transition metals, with the carboxylate and hydroxyl groups acting as binding sites. The resulting metal complexes could be screened for catalytic activity in reactions such as cross-coupling, oxidation, or asymmetric synthesis. The electron-withdrawing nature of the SCF3 group could modulate the electronic properties of the metal center, potentially leading to novel reactivity. scandium.org

Photocatalysis: Aromatic carboxylic acids can participate in photoredox catalytic cycles. Investigating the photophysical properties of this compound and its potential as a photocatalyst or a co-catalyst is a promising avenue.

Advanced Spectroscopic Investigations under Varied Conditions

A thorough understanding of the structural and electronic properties of this compound is fundamental for its application. Advanced spectroscopic techniques can provide deep insights, particularly when applied under a range of conditions.

Spectroscopic Studies of Interest:

| Spectroscopic Technique | Information to be Gained | Potential Varied Conditions |

| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation, conformational analysis, and intermolecular interactions. ¹⁹F NMR would be particularly insightful for probing the electronic environment of the SCF3 group. | Variable temperature studies to investigate dynamic processes. Titration experiments to study interactions with other molecules or ions. |

| Infrared (IR) and Raman Spectroscopy | Vibrational modes of the functional groups (COOH, OH, C-S, C-F). Information on hydrogen bonding. | High-pressure studies to understand compressibility and phase transitions. Cryogenic matrix isolation to study the isolated molecule. |

| X-ray Crystallography | Precise solid-state structure, bond lengths, bond angles, and intermolecular packing. | Single crystal X-ray diffraction of different polymorphs. Powder X-ray diffraction under varying temperatures and pressures. |

| UV-Vis and Fluorescence Spectroscopy | Electronic transitions and photophysical properties. | Studies in different solvents to assess solvatochromism. pH-dependent studies to investigate the electronic properties of the protonated and deprotonated forms. |

Integration with Machine Learning and AI for Predictive Modeling

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and the design of new molecules with desired characteristics. Applying these computational tools to this compound and its derivatives could accelerate discovery and optimization. nih.gov

Potential AI/ML Applications:

Property Prediction: Developing ML models to predict key properties such as solubility, pKa, toxicity, and biological activity for derivatives of this compound. chemrxiv.orgdigitellinc.com These models can be trained on existing data for other organofluorine compounds and then fine-tuned as experimental data for the target compound becomes available.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate structural features of derivatives with their biological activity, guiding the design of more potent analogues for pharmaceutical or agrochemical applications.

Reaction Optimization: AI algorithms can be used to predict optimal reaction conditions for the synthesis of this compound, minimizing the number of experiments required.

De Novo Design: Generative models can be employed to design novel molecules based on the this compound scaffold with predicted improved properties.

Novel Functionalization Strategies and Material Applications

The aromatic ring of this compound is a versatile platform for further chemical modification, opening up possibilities for the creation of new materials with unique properties.

Functionalization and Material Development:

Polymer Chemistry: The compound can be used as a monomer for the synthesis of novel fluorinated polymers. For instance, it could be incorporated into polyesters, polyamides, or polyimides. The resulting polymers may exhibit enhanced thermal stability, chemical resistance, and specific optical or electrical properties due to the presence of the SCF3 group. nih.govmdpi.com

Coordination Polymers and MOFs: The carboxylic acid and hydroxyl groups are ideal for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials could have applications in gas storage, separation, or catalysis.

Liquid Crystals: The rigid aromatic core and the highly polar SCF3 group suggest that derivatives of this compound could exhibit liquid crystalline properties.

Surface Modification: The compound could be used to modify the surface of materials to impart hydrophobicity or other desired properties. For example, it could be grafted onto silica (B1680970) or other metal oxides.

Bioconjugation: The carboxylic acid group provides a handle for conjugation to biomolecules, such as peptides or proteins, to create novel probes or therapeutic agents. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.